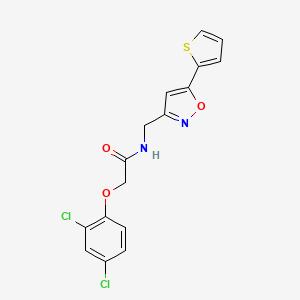

![molecular formula C20H22N2O4S2 B2615226 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-99-1](/img/structure/B2615226.png)

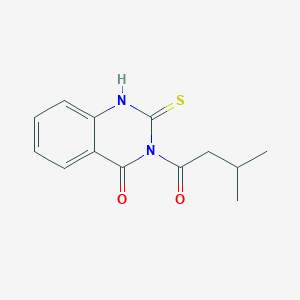

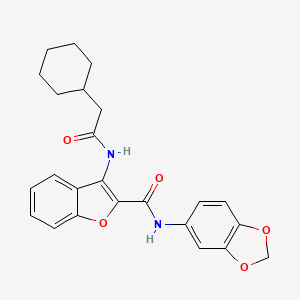

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a novel class of M(4) positive allosteric modulators . It has been found to exhibit modest potency at the human M4 receptor (EC(50)=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .

Synthesis Analysis

The synthesis of “this compound” involves a reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine and isonicotinoyl chloride hydrochloride . The reaction was allowed to warm to room temperature and stir .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups contributing to its overall structure . It includes a methoxy group, a methyl group, a benzo[d]thiazol-2-yl group, and a tosylbutanamide group .

Chemical Reactions Analysis

“this compound” is a positive allosteric modulator of the muscarinic 4 (M4) receptor . It exhibits excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .

科学的研究の応用

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives, closely related in structure and function to the compound of interest, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT. The efficacy of these compounds in generating singlet oxygen when exposed to light offers a non-invasive treatment option for various cancers by inducing cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazole-containing compounds, indicating their effectiveness against a broad spectrum of microbial pathogens. Compounds structurally similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide have been synthesized and found to exhibit antibacterial and antifungal activities. These activities are attributed to the presence of thiazole and other heterocyclic rings, which interact with microbial enzymes or DNA, disrupting their function and leading to microbial death. This suggests potential applications in developing new antimicrobial agents for treating infections (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002; Yilmaz & Cukurovalı, 2003).

Anticancer Evaluations

Research into derivatives of thiazole and related compounds has also indicated promising anticancer properties. These studies focus on the synthesis of novel compounds with the ability to inhibit cancer cell growth, demonstrating efficacy against various human cancer cell lines. The mechanism often involves interfering with cellular replication pathways or inducing apoptosis in cancer cells. Such findings underscore the potential of thiazole derivatives, including those structurally related to this compound, in the development of new anticancer therapeutics (Yakantham, Sreenivasulu, & Raju, 2019).

作用機序

Target of Action

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide, has been identified as a positive allosteric modulator of the Muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the central nervous system and peripheral tissues .

Mode of Action

As a positive allosteric modulator, this compound enhances the response of the M4 receptor to its natural ligand, acetylcholine . This results in an increased response at the receptor level, leading to enhanced downstream signaling .

Pharmacokinetics

It is noted that the compound has excellent in vivo pharmacokinetic properties, with low intravenous clearance and good brain exposure . These properties suggest that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

As a positive allosteric modulator of the m4 receptor, it can be inferred that the compound enhances the cellular responses mediated by this receptor, potentially leading to changes in physiological functions regulated by the m4 receptor .

Safety and Hazards

将来の方向性

The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” shows promise as a positive allosteric modulator of the M4 receptor . Future research could focus on further exploring its potential therapeutic applications, particularly in the context of neurodegenerative diseases complicated by depression .

特性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-13-6-9-15(10-7-13)28(24,25)12-4-5-17(23)21-20-22-18-16(26-3)11-8-14(2)19(18)27-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSSMNLXVYYAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615147.png)

![8-heptyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615150.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2615160.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615162.png)